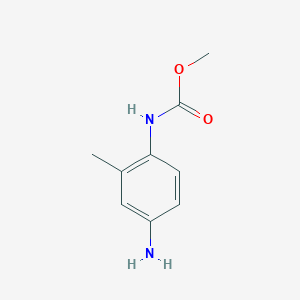
Methyl N-(4-amino-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is an organic compound with the molecular formula C_10H_14N_2O_2 It is a derivative of carbamic acid and is characterized by the presence of an amino group and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester can be synthesized through the reaction of 4-amino-2-methylphenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In an industrial setting, the production of N-(4-amino-2-methylphenyl)carbamic acid methyl ester may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-2-methylphenyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
N-(4-amino-2-methylphenyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-amino-2-methylphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-methylphenyl)carbamic acid methyl ester
- N-(4-amino-2-ethylphenyl)carbamic acid methyl ester
- N-(4-amino-2-methylphenyl)carbamic acid ethyl ester
Uniqueness
N-(4-amino-2-methylphenyl)carbamic acid methyl ester is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
104479-00-7 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
methyl N-(4-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Clé InChI |
NXGPKLMPJGLDFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC |
SMILES canonique |
CC1=C(C=CC(=C1)N)NC(=O)OC |
Synonymes |
Carbamic acid, (4-amino-2-methylphenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


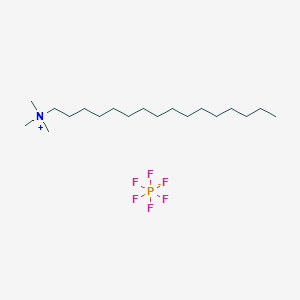



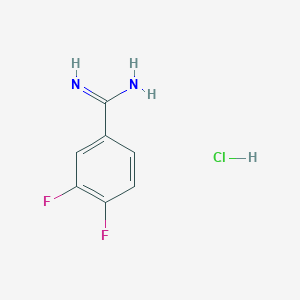
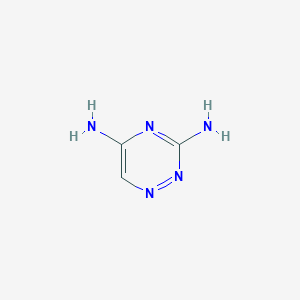

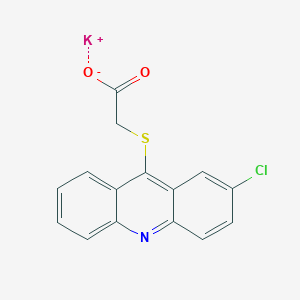
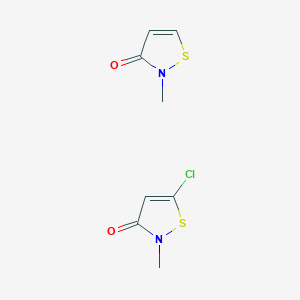
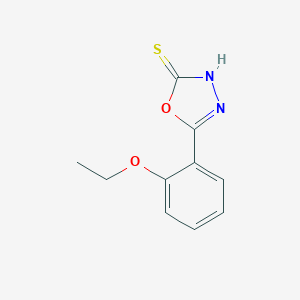
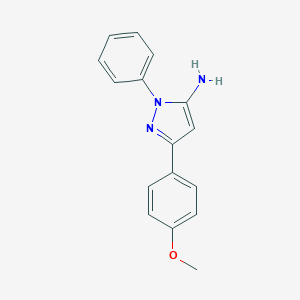
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)


